molecular formula C7H4O2 B14702603 2,4-Cyclohexadien-1-one, 6-carbonyl- CAS No. 21083-33-0

2,4-Cyclohexadien-1-one, 6-carbonyl-

Cat. No.: B14702603
CAS No.: 21083-33-0
M. Wt: 120.10 g/mol
InChI Key: MCYLBKWHWSBJCZ-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-carbonyl-: is an organic compound with the molecular formula C₇H₄O₂ and a molecular weight of 120.1055 g/mol . It is characterized by a six-membered ring structure with a ketone functional group at the 6th position. This compound is also known by its IUPAC name, 6-oxo-2,4-cyclohexadien-1-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Cyclohexadien-1-one, 6-carbonyl- can be synthesized through various methods. One common synthetic route involves the dibromination and subsequent bisdehydrobromination of 6,6-disubstituted 2,2-dibromocyclohexanones . This method typically requires specific reaction conditions, including the use of bromine and a dehydrobromination agent.

Industrial Production Methods

Industrial production methods for 2,4-Cyclohexadien-1-one, 6-carbonyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-carbonyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-carbonyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-carbonyl- involves its interaction with molecular targets through its reactive ketone group. This group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s reactivity is influenced by its electronic structure, which facilitates various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Cyclohexadien-1-one, 6-carbonyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

21083-33-0

Molecular Formula

C7H4O2

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C7H4O2/c8-5-6-3-1-2-4-7(6)9/h1-4H

InChI Key

MCYLBKWHWSBJCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C=O)C(=O)C=C1

Origin of Product

United States

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